N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine
Description
N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to an ethylpiperidin-4-amine moiety
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2/c1-2-15-5-3-9(4-6-15)14-10-7-11(12,13)8-10/h9-10,14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPYRSGVJYBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine typically involves the following steps:
Preparation of 3,3-difluorocyclobutanecarboxylate: This intermediate can be synthesized from ethyl 3,3-difluorocyclobutanecarboxylate through a series of reactions, including esterification and reduction.
Formation of the Piperidine Ring: The piperidine ring can be constructed via a cyclization reaction involving appropriate precursors, such as 1-ethyl-4-piperidone.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclobutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific properties.
Biological Studies: It can be employed in studying the interactions of fluorinated compounds with biological systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-difluorocyclobutyl)formamide
- N-(3,3-difluorocyclobutyl)thiolan-3-amine
- N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide
Uniqueness
N-(3,3-difluorocyclobutyl)-1-ethylpiperidin-4-amine is unique due to the presence of both the difluorocyclobutyl and ethylpiperidin-4-amine moieties. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
